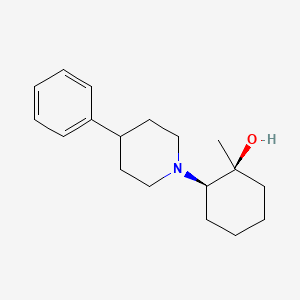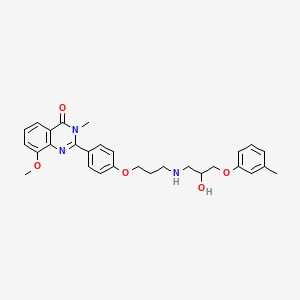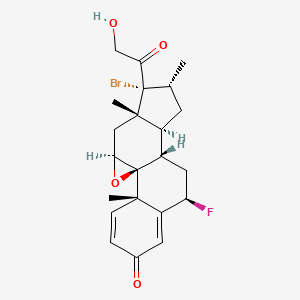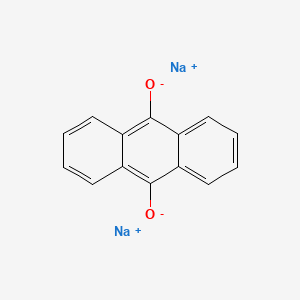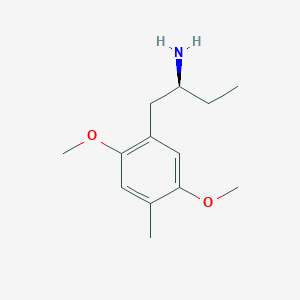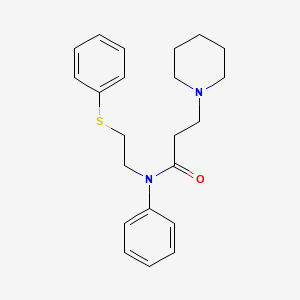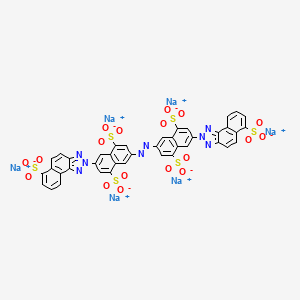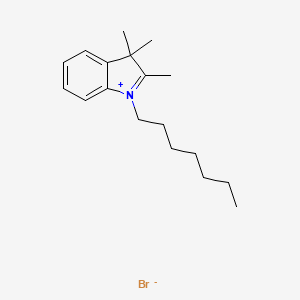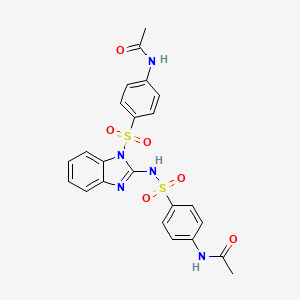
2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)-: is an organic compound with the molecular formula C10H16O dimethylmethylenepyran . This compound is primarily used as an intermediate in organic synthesis, particularly in the production of biologically active compounds such as drugs and pesticides .
准备方法
Synthetic Routes and Reaction Conditions: One common method to synthesize 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction typically requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps and purification techniques to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Chemistry: 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of biologically active molecules.
Biology: In biological research, this compound is used to synthesize molecules that can interact with biological systems, such as enzyme inhibitors or receptor agonists.
Medicine: The compound is utilized in the development of pharmaceuticals, including drugs that target specific pathways or receptors in the body.
Industry: In industrial applications, it serves as a precursor for the synthesis of pesticides and other agrochemicals .
作用机制
The mechanism of action of 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various effects depending on the context of its use.
相似化合物的比较
- Nerol oxide
- Neryl oxide
- 3,6-Dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran
Comparison: Compared to these similar compounds, 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- is unique in its specific structure and reactivity. Its distinct molecular configuration allows it to participate in unique chemical reactions and interact with specific biological targets, making it valuable in various applications .
属性
CAS 编号 |
72333-12-1 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC 名称 |
(2R)-4-methyl-2-[(E)-pent-2-en-2-yl]-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C11H18O/c1-4-5-10(3)11-8-9(2)6-7-12-11/h5-6,11H,4,7-8H2,1-3H3/b10-5+/t11-/m1/s1 |
InChI 键 |
GDDOPFZLBBBLQB-IGLBNKAOSA-N |
手性 SMILES |
CC/C=C(\C)/[C@H]1CC(=CCO1)C |
规范 SMILES |
CCC=C(C)C1CC(=CCO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)

